molecular formula C16H13BrF4 B12839585 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl CAS No. 595607-78-6

4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl

Cat. No.: B12839585
CAS No.: 595607-78-6
M. Wt: 361.17 g/mol
InChI Key: BQBVGEIPFWKVTJ-UHFFFAOYSA-N
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Description

4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl is a complex organic compound characterized by the presence of bromine, fluorine, and propyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl typically involves multiple steps, including halogenation and difluoromethylation. One common method involves the bromination of a difluoromethylated biphenyl precursor using bromine or a brominating agent in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while cross-coupling reactions can produce more complex biphenyl structures .

Scientific Research Applications

4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Bromodifluoromethyl)-3,5-difluoro-4’-propyl-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for versatile modifications and functionalizations, making it a valuable compound in various research and industrial contexts .

Biological Activity

4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl, also known by its CAS number 595607-78-6, is a fluorinated biphenyl compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and reactivity, making it an interesting candidate for various pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C22H15F7
  • Molecular Weight : 428.34 g/mol
  • CAS Number : 595607-78-6

The compound features a biphenyl core substituted with bromodifluoromethyl and difluoro groups, which significantly influence its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine substituents enhance the compound's binding affinity to proteins and enzymes through strong hydrogen bonding and van der Waals interactions. This can modulate the activity of specific biological pathways, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that fluorinated biphenyl derivatives can inhibit tumor growth in various cancer cell lines. For example, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) .
  • Anti-inflammatory Effects : Some studies suggest that fluorinated compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This could position them as potential anti-inflammatory agents .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of various fluorinated biphenyl derivatives against a panel of human cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant antiproliferative activity with IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines .
  • Inhibition of COX Enzymes
    • Research focusing on the anti-inflammatory properties of similar compounds revealed that they could effectively inhibit COX-2 activity. This suggests that they may serve as potential leads in the development of new anti-inflammatory drugs .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-3,5-difluoro-4'-propyl-1,1'-biphenylStructureAnticancer, Anti-inflammatory
4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-4'-ethyl-3,5-difluoro-1,1'-biphenylSimilar structure; potential for varied activity
2-[Difluoro-(3,4,5-trifluorophenoxy)methyl]-1,3-difluoro-5-(4-propylphenyl)benzeneExhibits different pharmacological profiles

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-difluoro-5-(4-propylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrF4/c1-2-3-10-4-6-11(7-5-10)12-8-13(18)15(14(19)9-12)16(17,20)21/h4-9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBVGEIPFWKVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)C(F)(F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrF4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609279
Record name 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595607-78-6
Record name 4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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